

MitoTracker Green FM: A Technical Guide for Cellular Research

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Compound of Interest

Compound Name: *mitoTracker Green FM*

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A comprehensive overview of **MitoTracker Green FM**, a fluorescent probe essential for the visualization and analysis of mitochondria in live cells. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed technical specifications, experimental protocols, and an in-depth look at its mechanism of action.

MitoTracker Green FM is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in living cells.^{[1][2]} Its unique properties make it an invaluable tool for studying mitochondrial morphology, localization, and abundance. This probe contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention within the organelle.^{[1][3]}

One of the key features of **MitoTracker Green FM** is that its accumulation in mitochondria is independent of the mitochondrial membrane potential, unlike other dyes such as rhodamine 123.^{[3][4]} This allows for the labeling of all mitochondria within a cell, regardless of their metabolic state. The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a high signal-to-noise ratio.^[5] It is important to note that **MitoTracker Green FM** is intended for live-cell imaging only, as its fluorescence is not well-retained after fixation with aldehydes or alcohols.^{[1][6]}

Core Technical Data

Quantitative data for **MitoTracker Green FM** is crucial for experimental design and execution. The following tables summarize the key technical specifications and recommended concentrations for use.

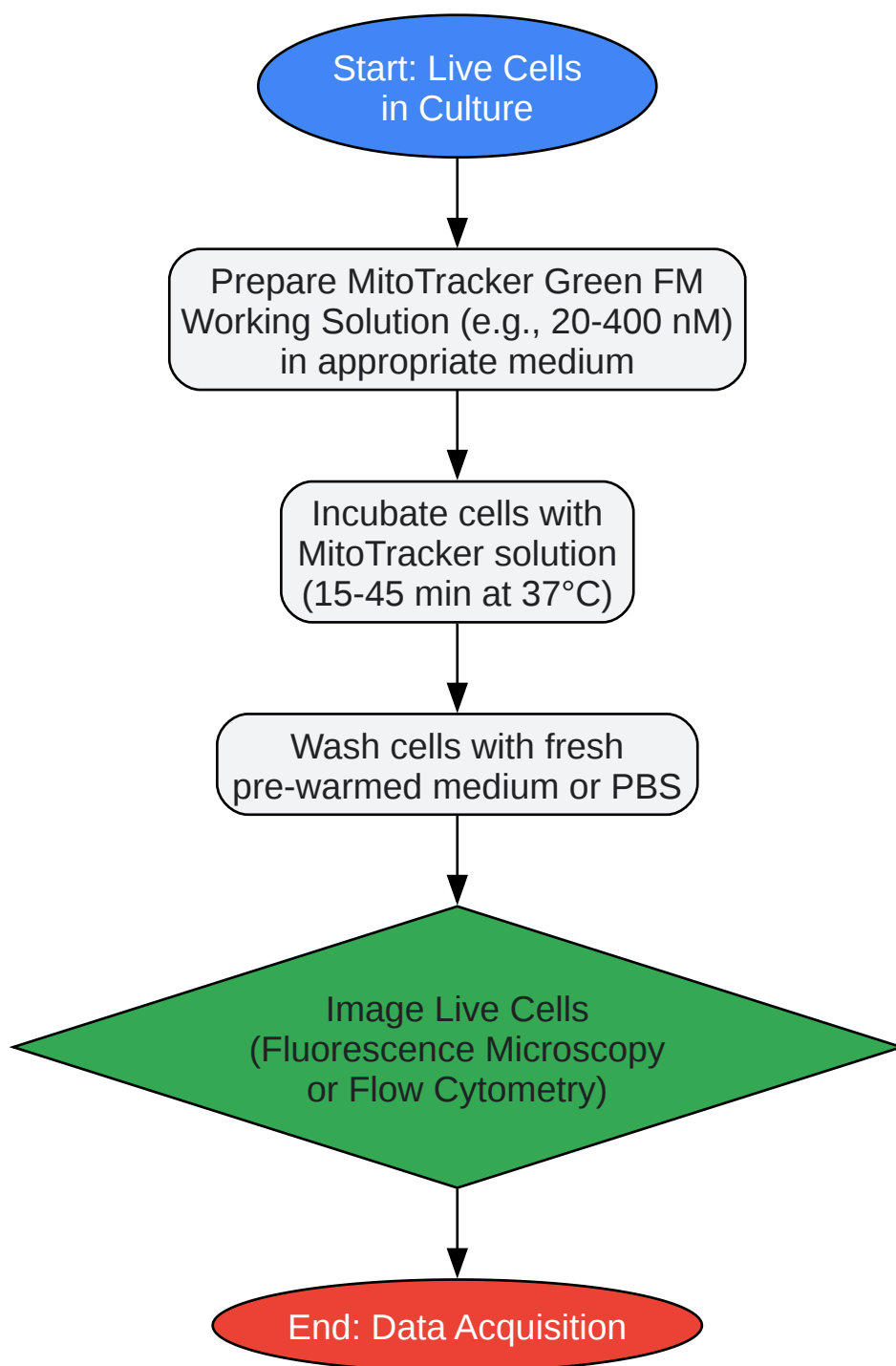
Property	Value	Source
Excitation Maximum	490 nm	[1] [2]
Emission Maximum	516 nm	[1] [2]
Molecular Weight	671.88 g/mol	[1] [6]
Recommended Applications	Live-Cell Imaging, Flow Cytometry	[1] [7]

Parameter	Recommended Concentration	Source
Stock Solution	1 mM in high-quality DMSO	[1] [7]
Working Concentration (Microscopy)	100-400 nM	[1] [7]
Working Concentration (Flow Cytometry)	20-200 nM	[8]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MitoTracker Green FM** and a typical experimental workflow for staining live cells.

Mechanism of Action of **MitoTracker Green FM**.



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Experimental Workflow for Staining with **MitoTracker Green FM**.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are standard protocols for using **MitoTracker Green FM**.

Preparation of Stock and Working Solutions

- **Stock Solution (1 mM):** To prepare a 1 mM stock solution, reconstitute the 50 µg of lyophilized MitoTracker® Green FM in 74.4 µL of high-quality anhydrous DMSO.[\[1\]](#)[\[7\]](#)
- **Storage of Stock Solution:** Store the DMSO stock solution at -20°C, protected from light.[\[1\]](#) It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[7\]](#)
- **Working Solution:** Dilute the stock solution directly into a suitable buffer or cell culture medium, such as serum-free medium or PBS, to the desired working concentration (typically 20-400 nM).[\[1\]](#)[\[8\]](#) The optimal concentration may vary depending on the cell type and experimental conditions.

Staining Protocol for Adherent Cells (for Microscopy)

- Grow adherent cells on sterile coverslips or in a suitable imaging dish.
- When cells have reached the desired confluency, remove the culture medium.
- Add the pre-warmed **MitoTracker Green FM** working solution to the cells.
- Incubate the cells for 15 to 45 minutes at 37°C.[\[8\]](#)
- Remove the staining solution and wash the cells twice with a pre-warmed, fresh culture medium or PBS.[\[8\]](#)
- The cells are now ready for live-cell imaging under a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[\[1\]](#)

Staining Protocol for Suspension Cells (for Flow Cytometry)

- Harvest the suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[\[8\]](#)

- Discard the supernatant and wash the cells twice with PBS.[8]
- Resuspend the cell pellet in the **MitoTracker Green FM** working solution.
- Incubate for 15 to 45 minutes at 37°C, protected from light.[2][8]
- Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[8]
- Wash the cells twice with PBS.[8]
- Resuspend the cells in a suitable buffer for flow cytometry analysis.

Applications in Research

MitoTracker Green FM is widely used in various research areas to investigate mitochondrial dynamics and function. Its primary applications include:

- **Assessment of Mitochondrial Mass:** Because its accumulation is independent of mitochondrial membrane potential, **MitoTracker Green FM** is an excellent tool for measuring mitochondrial mass or content within a cell population.[4]
- **Live-Cell Imaging of Mitochondrial Morphology:** Researchers can visualize the intricate network of mitochondria in real-time, observing processes such as mitochondrial fusion and fission.[9]
- **Flow Cytometry Analysis:** The dye can be used to quantify mitochondrial content in large cell populations and to sort cells based on their mitochondrial mass.[2][10]
- **Co-localization Studies:** **MitoTracker Green FM** can be used in conjunction with other fluorescent probes to study the spatial relationship between mitochondria and other organelles or proteins.

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